molecular formula C32H32N4O4S B11511441 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11511441
M. Wt: 568.7 g/mol
InChI Key: SDYVNNOLRDOOGI-UHFFFAOYSA-N
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Description

5-CYANO-4-(2-ETHOXYPHENYL)-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dihydropyridine class, which is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-(2-ETHOXYPHENYL)-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents through nucleophilic substitution, acylation, and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-(2-ETHOXYPHENYL)-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

5-CYANO-4-(2-ETHOXYPHENYL)-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-4-(2-ETHOXYPHENYL)-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL SULFANYL COMPOUNDS: These compounds share structural similarities and may exhibit similar biological activities.

    PHENYL BORONIC ACID DERIVATIVES: These compounds are used in similar research applications and may have comparable properties.

Uniqueness

5-CYANO-4-(2-ETHOXYPHENYL)-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H32N4O4S

Molecular Weight

568.7 g/mol

IUPAC Name

5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C32H32N4O4S/c1-4-39-24-17-15-23(16-18-24)35-28(37)20-41-32-26(19-33)30(25-13-9-10-14-27(25)40-5-2)29(21(3)34-32)31(38)36-22-11-7-6-8-12-22/h6-18,30,34H,4-5,20H2,1-3H3,(H,35,37)(H,36,38)

InChI Key

SDYVNNOLRDOOGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4OCC)C#N

Origin of Product

United States

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